Oxypeucedanin

説明

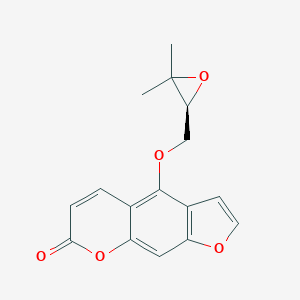

4-[[(2S)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one has been reported in Citrus reticulata, Ferula syreitschikowii, and other organisms with data available.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[[(2S)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAGQHZOLRFCBU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948965 | |

| Record name | 4-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26091-73-6 | |

| Record name | (-)-Oxypeucedanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26091-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxypseucedanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026091736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXYPEUCEDANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1Y67F37PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthetic Pathway of Oxypeucedanin in Apiaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin, a linear furanocoumarin prevalent in the Apiaceae family, exhibits a range of significant biological activities, including antiproliferative and anti-influenza properties.[1][2] Its unique structure, characterized by an epoxide ring, originates from the general phenylpropanoid pathway via a series of specialized enzymatic reactions.[1][2] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the core enzymatic steps, presenting available quantitative data, outlining key experimental protocols for pathway elucidation, and visualizing the biochemical and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to this compound and Furanocoumarins

Furanocoumarins are a class of plant secondary metabolites distinguished by a furan ring fused to a coumarin (benzopyran-2-one) core.[1] They are broadly classified into linear and angular types based on the position of the furan ring fusion. This compound is a linear furanocoumarin, meaning its biosynthesis proceeds from the prenylation of umbelliferone at the C6 position, although the final structure is derived from a C8-prenylated intermediate that undergoes further modifications. These compounds are primarily synthesized as defense molecules against herbivores and pathogens. The Apiaceae family, which includes medicinally and economically important plants like Angelica, Pastinaca (parsnip), and Peucedanum, is a rich source of this compound and other furanocoumarins.

The biosynthesis of all furanocoumarins begins with the central precursor umbelliferone (7-hydroxycoumarin), which itself is derived from L-phenylalanine via the well-established phenylpropanoid pathway. The diversification of furanocoumarin structures arises from subsequent, highly specific enzymatic reactions, including prenylation, cyclization, and oxidation.

The Core Biosynthetic Pathway of this compound

The synthesis of this compound from the central intermediate, umbelliferone, involves two critical enzymatic steps: C8-prenylation to form osthenol, followed by an epoxidation of the prenyl side chain.

Step 1: Umbelliferone to Osthenol (C8-Prenylation)

The gateway step for the biosynthesis of angular and some modified linear furanocoumarins is the attachment of a C5 isoprenoid unit, dimethylallyl pyrophosphate (DMAPP), to the C8 position of the umbelliferone ring. This reaction is catalyzed by a membrane-bound Umbelliferone C8-Prenyltransferase (U8PT) .

-

Substrates: Umbelliferone and Dimethylallyl Pyrophosphate (DMAPP)

-

Enzyme: Umbelliferone C8-Prenyltransferase (e.g., PsPT2 from Pastinaca sativa)

-

Product: Osthenol (8-prenylumbelliferone)

In Apiaceae species like parsnip (Pastinaca sativa), specific prenyltransferases (PTs) determine the regiospecificity of this reaction. While PsPT1 preferentially prenylates the C6 position to produce demethylsuberosin (a precursor to linear furanocoumarins like psoralen), PsPT2 specifically targets the C8 position, leading to the formation of osthenol. This branching point is critical for determining the final structural class of the furanocoumarin.

Step 2: Osthenol to this compound (Epoxidation)

The final step in this compound biosynthesis is the epoxidation of the double bond in the prenyl side chain of osthenol. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) . While the specific CYP enzyme responsible for this direct conversion in Apiaceae has not been fully characterized in all species, evidence points to CYP-mediated oxidation as the definitive mechanism.

-

Substrate: Osthenol

-

Enzyme: Cytochrome P450 Monooxygenase (CYP)

-

Product: this compound

This epoxidation step confers the characteristic structural feature of this compound and is crucial for its biological activity.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the core enzymatic conversions from the central precursor umbelliferone to this compound.

Caption: Core biosynthetic pathway of this compound from Umbelliferone.

Quantitative Data

Quantitative enzymatic data for the specific enzymes in the this compound pathway are limited in the literature. Most studies focus on qualitative identification or broader furanocoumarin profiles. The table below summarizes available related data.

| Enzyme Family | Specific Enzyme | Organism | Substrate(s) | Product | Notes | Reference |

| Prenyltransferase | PsPT2 | Pastinaca sativa | Umbelliferone, DMAPP | Osthenol | Exhibits high regiospecificity for the C8 position. | |

| Prenyltransferase | PsPT1 | Pastinaca sativa | Umbelliferone, DMAPP | Demethylsuberosin | Exhibits high regiospecificity for the C6 position. | |

| Cytochrome P450 | CYP3A4 (Human) | Homo sapiens | This compound | Metabolites | Primarily involved in the metabolism (bioactivation), not biosynthesis, of this compound. |

Further research is required to determine the specific kinetic parameters (e.g., Km, kcat) for the Apiaceae enzymes directly responsible for this compound synthesis.

Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are representative protocols for the key experiments involved in characterizing enzymes like those in the this compound pathway.

This protocol is adapted for membrane-bound enzymes like plant prenyltransferases, which can be challenging to purify to homogeneity.

-

Gene Cloning and Vector Construction:

-

Isolate total RNA from a target Apiaceae species (e.g., Pastinaca sativa roots).

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the candidate prenyltransferase gene (e.g., PsPT2) using sequence-specific primers.

-

Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES2 for yeast) containing an affinity tag (e.g., 6x-His).

-

Verify the construct sequence by Sanger sequencing.

-

-

Heterologous Expression in E. coli:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow a 5 mL starter culture overnight in LB medium with appropriate antibiotics at 37°C.

-

Inoculate 500 mL of fresh LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

-

Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein folding.

-

-

Crude Enzyme Preparation (for Membrane Proteins):

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-HCl pH 7.5, 200 mM NaCl, 10% glycerol).

-

Lyse the cells using sonication on ice.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane fraction.

-

Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in a suitable buffer for use as the crude enzyme source in assays.

-

-

Reaction Mixture Setup:

-

Prepare a total reaction volume of 200 µL in a microcentrifuge tube.

-

The reaction system should contain:

-

100 mM Tris-HCl, pH 7.5

-

200 µM MgCl₂ (a common cofactor for PTs)

-

100 µM DMAPP (prenyl donor)

-

200 µM Umbelliferone (acceptor substrate, dissolved in DMSO)

-

50 µL of the crude enzyme preparation (from Protocol 1).

-

-

Include a negative control using a crude protein extract from cells transformed with an empty vector.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) for 2 hours on a shaking incubator.

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex thoroughly for 1 minute to extract the products.

-

Centrifuge to separate the organic and aqueous phases.

-

Carefully transfer the upper organic (ethyl acetate) layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

-

-

Sample Preparation:

-

Re-dissolve the dried extract from the enzyme assay in 100 µL of methanol.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions (Representative):

-

System: A standard HPLC system with a UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient suitable for separating coumarins, for example:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: 80% to 20% B (return to initial conditions)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at 310-340 nm, the characteristic absorbance range for furanocoumarins.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Compare the retention time and UV spectrum of the product peak with an authentic standard of osthenol.

-

For definitive identification, collect the peak fraction and analyze by LC-MS to confirm the molecular weight.

-

Experimental Workflow Visualization

The following diagram outlines the logical workflow from identifying a candidate gene to its functional characterization.

Caption: Standard workflow for enzyme functional characterization.

Conclusion and Future Directions

The biosynthetic pathway to this compound in Apiaceae is a concise and elegant example of how plants modify a core chemical scaffold to produce structurally diverse and biologically active molecules. The pathway hinges on two key transformations from umbelliferone: C8-prenylation by a specific prenyltransferase and subsequent epoxidation by a cytochrome P450 enzyme. While the key intermediates are known, significant opportunities for future research remain. The definitive identification and kinetic characterization of the specific cytochrome P450 monooxygenase responsible for converting osthenol to this compound is a primary target. Furthermore, understanding the transcriptional regulation of these pathway genes in response to developmental cues and environmental stress will provide a more complete picture of furanocoumarin biosynthesis and its role in plant ecology, with direct implications for metabolic engineering and drug development.

References

A Technical Guide to the Natural Sources and Isolation of Oxypeucedanin from Angelica dahurica

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of oxypeucedanin, a bioactive furanocoumarin, focusing on its natural distribution and detailed methodologies for its isolation and purification from Angelica dahurica. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to support research and development efforts.

Natural Sources of this compound

This compound is a naturally occurring linear furanocoumarin characterized by an epoxide ring in its structure.[1][2] It is primarily found within two major plant families: Apiaceae (Umbelliferae) and Rutaceae.[1][2][3]

Key plant genera from which this compound has been isolated include:

-

Apiaceae Family : Angelica, Ferulago, and Prangos.

-

Rutaceae Family : Notably in the peels of various Citrus species.

Among these sources, the root of Angelica dahurica (Fisch. ex Hoffm.) Benth. et Hook. f., known in traditional Chinese medicine as "Bai Zhi," is recognized as one of the richest and most studied natural sources of this compound. The methanolic extract of A. dahurica roots, in particular, has been identified as a primary source for this compound.

Isolation and Purification from Angelica dahurica

The isolation of this compound from the dried roots of A. dahurica involves a multi-step process encompassing initial extraction followed by chromatographic purification. Several effective protocols have been established, ranging from traditional solvent-based methods to modern techniques like countercurrent chromatography and ionic liquid extraction.

Preliminary Extraction

The initial step involves the extraction of crude furanocoumarins from the powdered plant material. The choice of solvent is critical and influences the yield and profile of the extracted compounds.

Table 1: Purity of Furanocoumarins in Crude Angelica dahurica Root Extract

| Compound | Purity in Crude Extract (%) |

| Imperatorin | 30.8 |

| This compound | 15.1 |

| Isoimperatorin | 16.9 |

Source: Data derived from HPLC analysis of a crude root extract.

Experimental Protocol: General Solvent Extraction

-

Preparation : Air-dry the roots of Angelica dahurica and grind them into a fine powder.

-

Maceration : Macerate the powdered root material with a suitable solvent (e.g., methanol, ethanol, or acetone) at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent. The process is often repeated three times to ensure exhaustive extraction.

-

Concentration : Combine the filtrates from each extraction cycle and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a viscous crude extract.

-

Defatting (Optional) : For downstream purification, the crude extract can be defatted. This is achieved by partitioning the extract between a polar solvent (e.g., methanol) and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar constituents.

Purification and Isolation Protocols

Following crude extraction, various chromatographic techniques are employed to isolate this compound to a high degree of purity.

Protocol 1: Column Chromatography (CC)

Column chromatography using silica gel is a standard method for separating furanocoumarins.

-

Stationary Phase : Pack a glass column with silica gel (100-200 mesh).

-

Sample Loading : Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution : Elute the column with a gradient of non-polar to polar solvents. A common mobile phase system is a gradient of n-hexane and ethyl acetate. Fractions are collected sequentially.

-

Fraction Analysis : Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Final Purification : Pool the this compound-rich fractions and concentrate them. Further purification can be achieved by recrystallization or by using Sephadex LH-20 column chromatography.

Protocol 2: High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids solid adsorbents, leading to high recovery and purity. It has been successfully applied to isolate this compound from A. dahurica.

-

Solvent System Selection : Prepare a two-phase solvent system. A commonly used system consists of n-hexane-ethyl acetate-methanol-water. A typical ratio is 1:1:1:1 (v/v/v/v). The phases are thoroughly mixed and allowed to separate.

-

HSCCC Operation :

-

Fill the multilayer coil column entirely with the stationary phase (the lower aqueous phase).

-

Rotate the column at a specific speed (e.g., 800 rpm).

-

Pump the mobile phase (the upper organic phase) into the column at a defined flow rate (e.g., 1.5 mL/min).

-

-

Sample Injection : Once hydrodynamic equilibrium is reached, inject the crude extract (dissolved in a mixture of the two phases) into the column.

-

Fraction Collection : Continuously monitor the effluent with a UV detector (at 254 nm and 300 nm) and collect fractions based on the resulting chromatogram.

-

Purity Analysis : Analyze the purity of the isolated compound in the target fractions using HPLC-DAD.

Protocol 3: Ionic Liquid-Based Extraction and Back-Extraction

This modern approach uses ionic liquids (ILs) as "green" solvents for efficient extraction, followed by a back-extraction step to recover the target compounds.

-

Ionic Liquid Selection : The ionic liquid [Bmim]Tf₂N (1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) has shown outstanding performance for extracting this compound hydrate and byakangelicin.

-

Optimized Extraction :

-

Combine the powdered A. dahurica root with [Bmim]Tf₂N at an optimized solvent-to-solid ratio of 8:1.

-

Heat the mixture to 60°C and agitate for 180 minutes.

-

-

Separation : Separate the IL phase containing the dissolved compounds from the solid plant residue.

-

Back-Extraction : Recover the target compounds from the IL solution by liquid-liquid extraction using an acidic aqueous solution. 0.01 N HCl has been shown to be most effective.

-

Final Product : The final product recovered from the aqueous phase is highly enriched in the target furanocoumarins.

Quantitative Yields and Purity

The efficiency of each isolation method can be compared based on the yield and purity of the final product.

Table 2: Comparison of Isolation Methods for this compound from Angelica dahurica

| Method | Starting Material | Yield of this compound | Purity | Reference |

| Multidimensional HSCCC | ~300 mg crude extract | 8.6 mg | >98% | |

| Ionic Liquid Extraction | Powdered Root | 98.06% (this compound Hydrate) | 36.99% in final product |

Note: The ionic liquid method reports the yield of this compound hydrate. The final product contained a mixture of furanocoumarins, with this compound hydrate and byakangelicin being major components.

Visualization of the Isolation Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from Angelica dahurica.

Caption: Generalized workflow for this compound isolation.

Pharmacological Activity and Signaling Pathway

This compound exhibits a range of potent biological activities, including antiproliferative, cytotoxic, anti-influenza, and anti-inflammatory effects. Its anticancer properties have been investigated in several cell lines.

In SK-Hep-1 human hepatoma cells, this compound demonstrates significant antiproliferative activity by inducing cell cycle arrest at the G2/M phase. This mechanism is linked to the activation of a p53-dependent signaling pathway. DNA damage triggers the activation of checkpoint proteins, leading to the stabilization and activation of the tumor suppressor p53. Activated p53 then upregulates the expression of p21, a cyclin-dependent kinase inhibitor, which in turn blocks the cell cycle. Simultaneously, p53 can promote the expression of MDM2, which creates a negative feedback loop by targeting p53 for degradation. This compound's activity is associated with the modulation of this p53-MDM2/p21 axis.

The diagram below illustrates this proposed mechanism of action.

Caption: p53-dependent pathway of this compound action.

References

Oxypeucedanin: A Comprehensive Technical Guide on its Role as a Plant Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin, a linear furanocoumarin, is a prominent secondary metabolite found predominantly in plant families such as Apiaceae and Rutaceae.[1][2][3] This document provides an in-depth technical overview of this compound, encompassing its biosynthesis, distribution, and diverse biological activities. It serves as a comprehensive resource, detailing experimental protocols for its extraction, isolation, and quantification, and summarizing its pharmacological effects through quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying its activity, with a focus on key signaling pathways, to support its potential development as a therapeutic agent.

Introduction

This compound (C₁₆H₁₄O₅) is a naturally occurring furanocoumarin characterized by an epoxide ring in its structure.[1][3] As a secondary metabolite, it is not directly involved in the normal growth, development, or reproduction of plants. Instead, it is often synthesized as part of a plant's defense mechanism against herbivores and pathogens. Beyond its role in plant defense, this compound has garnered significant interest from the scientific community for its wide array of pharmacological properties, including anti-proliferative, cytotoxic, anti-inflammatory, anti-influenza, and antiallergic activities. This guide aims to provide a detailed technical examination of this compound, from its origins in the plant kingdom to its effects at the molecular level.

Biosynthesis and Distribution

Biosynthesis

The biosynthesis of this compound, like other furanocoumarins, follows the phenylpropanoid and mevalonic acid pathways. The core coumarin structure is derived from the shikimate pathway. The fundamental structure is formed by the fusion of a furan ring to umbelliferone (7-hydroxycoumarin).

Distribution in the Plant Kingdom

This compound has been isolated from numerous plant species, primarily within the Apiaceae and Rutaceae families. Notable plant genera that are rich sources of this compound include Angelica, Ferulago, Prangos, and Citrus. The roots of Angelica dahurica have been identified as a particularly rich natural source of this compound. Other plants where this compound has been identified include dill (Anethum graveolens) and various Citrus fruits.

Biological Activities and Pharmacological Effects

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development.

Anti-proliferative and Cytotoxic Activity

This compound has demonstrated potent anti-proliferative effects against various cancer cell lines. It has been shown to inhibit the growth of human hepatoma (SK-Hep-1), prostate carcinoma (DU145), and other cancer cells. The cytotoxic activity is a key area of research, with studies indicating its potential as an anticancer agent.

Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis. For instance, it has been demonstrated to protect PC12 pheochromocytoma cells from doxorubicin-induced cytotoxicity.

Anti-inflammatory Activity

This compound and its hydrate form exhibit significant anti-inflammatory properties. It has been shown to suppress the production of nitric oxide synthase and modulate inflammatory pathways.

Other Activities

Other reported biological activities of this compound include antiallergic, anti-influenza, and antifeedant effects. It has also been investigated for its role in modulating GABA-induced chloride currents.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

| Activity | Cell Line/Model | Parameter | Value | Reference |

| Cytotoxicity | HeLa | IC50 | 314 µg/mL | |

| Phytotoxicity (Seed Germination) | Lettuce | IC50 | 0.21 mg/mL | |

| Phytotoxicity (Shoot Growth) | Lettuce | IC50 | 0.59 mg/mL | |

| Phytotoxicity (Root Growth) | Lettuce | IC50 | 0.62 mg/mL | |

| GABA-A Receptor Modulation | Xenopus laevis oocytes (α1β2γ2S) | EC50 | 26 ± 8 μM | |

| Antioxidant (DPPH assay) | - | RC50 | 51.25 mg/ml |

| Pharmacokinetic Parameter | Animal Model | Administration Route | Dose | Parameter | Value | Reference |

| Bioavailability | Rat | Oral | 20 mg/kg | F | 10.1% | |

| Tmax | Rat | Oral | 20 mg/kg | Tmax | 12 h | |

| T1/2 | Rat | Oral | 20 mg/kg | T1/2 | 2.4 h | |

| Absolute Bioavailability | Rat | Oral | 20 mg/kg | - | 10.26% | |

| Tmax | Rat | Oral | 20 mg/kg | Tmax | 3.38 h | |

| T1/2Z | Rat | Oral | 20 mg/kg | T1/2Z | 2.94 h |

Experimental Protocols

Extraction and Isolation of this compound from Prangos ferulacea

This protocol is based on the methodology described for the extraction and isolation of this compound from the roots of Prangos ferulacea.

1. Maceration:

- Air-dried roots of P. ferulacea (850 g) are macerated with acetone (8.5 L x 3) for 3 days at room temperature with mixing. 2. Solvent Removal:

- The solvent is removed in vacuo to yield a dark brown viscous residue (85 g). 3. Winterization:

- The residue is winterized using methanol to remove fats. 4. Vacuum Liquid Chromatography (VLC):

- The defatted extract (77 g) is fractionated by VLC on a silica gel column.

- A gradient of ethyl acetate in heptane (from 10% to 100%) is used to elute the fractions, yielding 4 main fractions (F1-F4). 5. Open Column Chromatography:

- Further purification of the this compound-containing fraction is performed using open column chromatography on silica gel. 6. Structure Identification:

- The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR and mass spectrometry, and by comparison with published data.

Cell Viability Assay (MTT Assay)

This protocol is a general representation of the MTT assay used to determine the cytotoxic effects of this compound.

1. Cell Seeding:

- Cells (e.g., PC12, HeLa) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight. 2. Treatment:

- Cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours). 3. MTT Addition:

- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a period to allow for the formation of formazan crystals. 4. Solubilization:

- The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. 5. Absorbance Measurement:

- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key intracellular signaling pathways.

MAPK Signaling Pathway

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In mouse neuroblastoma Neuro-2A cells, treatment with this compound resulted in the upregulation of core and regulatory proteins involved in the MAPK pathway, including elevated protein levels of Erk2 and p38MAPK, as well as their phosphorylated forms. This modulation of the MAPK pathway is believed to be one of the underlying mechanisms for its various pharmacological effects.

Caption: Modulation of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

This compound hydrate has been found to alleviate rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis. It suppresses the activation of the NF-κB pathway, which is a critical regulator of inflammation. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

Caption: Inhibition of the NF-κB signaling pathway by this compound hydrate.

Experimental Workflows

General Workflow for Extraction, Isolation, and Bioactivity Screening

The following diagram illustrates a typical workflow for the study of this compound from a plant source.

Caption: General experimental workflow for this compound research.

Conclusion

This compound is a plant secondary metabolite with a remarkable range of biological activities that hold significant promise for therapeutic applications. Its anti-proliferative, neuroprotective, and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as MAPK and NF-κB, underscore its potential as a lead compound in drug discovery. This technical guide provides a consolidated resource for researchers and drug development professionals, offering detailed methodologies, quantitative data, and mechanistic insights to facilitate further investigation and development of this compound-based therapeutics. Continued research is warranted to fully elucidate its mechanisms of action and to translate its preclinical potential into clinical applications.

References

A Technical Guide to the Preliminary Biological Screening of Oxypeucedanin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological screening of Oxypeucedanin, a linear furanocoumarin found in various plant species, notably from the Apiaceae and Rutaceae families.[1][2] this compound and its hydrate form have garnered significant interest for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3][4] This document details the experimental protocols for key biological assays, presents quantitative data from various studies in structured tables, and visualizes complex pathways and workflows to facilitate a deeper understanding of its therapeutic potential.

Anti-inflammatory Activity

This compound hydrate (OXH) has demonstrated potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. A primary mechanism of its action is the inhibition of pro-inflammatory mediators in macrophages.

| Cell Line | Stimulant | Assay | IC₅₀ Value | Positive Control | Reference |

| RAW 264.7 Macrophages | LPS | NO Production | 16.8 µg/mL | L-NAME (100 mM) | |

| Mouse Peritoneal Macrophages | LPS | NO Production | 57 µM | L-NMMA (IC₅₀: 28 µM) | |

| RAW 264.7 Macrophages | LPS | NO Accumulation | 310 µM | N-(iminoethyl)-L-ornithine (IC₅₀: 7.9 µM) |

LPS: Lipopolysaccharide; NO: Nitric Oxide; L-NAME: L-NG-Nitro arginine methyl ester; L-NMMA: NG-monomethyl-L-arginine.

This protocol describes a common in vitro method to assess the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound extract. The cells are pre-incubated for 1-2 hours.

-

Stimulation: Following pre-incubation, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. A set of wells is left unstimulated as a negative control.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement (Griess Assay):

-

After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

-

The plate is incubated at room temperature for 10-15 minutes in the dark.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value, the concentration of this compound that inhibits 50% of NO production, is then determined.

Studies show that this compound hydrate suppresses the inflammatory response by competing with LPS for binding to the TLR4/MD2 complex, which in turn inhibits the downstream activation of NF-κB and MAPK signaling pathways. This leads to a reduction in the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, IL-1β, and IL-6.

Anticancer and Antiproliferative Activity

This compound has been shown to inhibit the growth and proliferation of various human cancer cell lines. Its mechanisms include inducing cell cycle arrest and apoptosis.

| Cell Line | Assay | Effect | IC₅₀ / Concentration | Duration | Reference |

| SK-Hep-1 (Hepatoma) | MTT | Growth Inhibition | Most sensitive among tested lines | 24h | |

| HepG2 (Hepatoma) | MTT | Growth Inhibition | Sensitive | - | |

| Hep3B (p53-null Hepatoma) | MTT | Growth Inhibition | Insensitive | - | |

| DU145 (Prostate Carcinoma) | - | Growth Inhibition | 25, 50, 100 µM tested | 24-72h | |

| A549 (Lung Cancer) | MTT | Proliferation Inhibition | Dose-dependent | - | |

| Hela (Cervical Cancer) | MTT | Cytotoxicity | IC₅₀: 314 µg/ml | - | |

| A549 (Lung Cancer) | Flow Cytometry | Apoptosis Induction | 0.4 mM | - | |

| SK-Hep-1 (Hepatoma) | Flow Cytometry | G₂/M Arrest | Concentration-dependent | 24h |

A. MTT Assay for Cell Viability and Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture and Seeding: Cancer cells (e.g., A549, SK-Hep-1) are cultured and seeded into 96-well plates as described in the NO assay protocol.

-

Compound Treatment: After cell adherence, the medium is replaced with fresh medium containing serial dilutions of this compound extract. Control wells receive the vehicle only.

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at approximately 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in cell viability.

B. Flow Cytometry for Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M).

-

Cell Culture and Treatment: SK-Hep-1 cells are cultured in larger format plates or flasks and treated with different concentrations of this compound for 24 hours.

-

Cell Harvesting: Cells are harvested by trypsinization, collected by centrifugation, and washed with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed by drop-wise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

-

Staining: Fixed cells are centrifuged, washed with PBS, and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G₀/G₁, S, and G₂/M phases is quantified using appropriate software. An accumulation of cells in the G₂/M phase indicates cell cycle arrest at that checkpoint.

In p53-expressing hepatoma cells, this compound's antiproliferative effect is linked to the induction of G₂/M phase cell cycle arrest. This is mediated through the activation of the p53 tumor suppressor pathway, leading to increased expression of MDM2 and the cell cycle inhibitor p21.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacteria and fungi, although results can vary between studies.

| Organism | Method | Result | Concentration | Reference |

| Bacillus cereus | Microbroth Dilution | MIC: 2.00 ± 0.03 mg/mL | - | |

| Bacillus cereus | Microbroth Dilution | MBC: 4.00 ± 0.06 mg/mL | - | |

| Xanthomonas compestris | Disc Diffusion | No effect | 100 mg/ml stock | |

| Erwinia carotovorum | Disc Diffusion | No effect | 100 mg/ml stock | |

| Sclerotinia sclerotorium (fungus) | - | No effect | - |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

This is a widely used qualitative method to screen for antimicrobial activity.

-

Medium Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) is prepared, sterilized, and poured into sterile Petri plates.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., a 0.5 McFarland standard).

-

Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the this compound extract (e.g., 10 µL of a 100 mg/mL solution) and placed onto the inoculated agar surface.

-

Controls: A disc impregnated with the solvent (e.g., DMF) is used as a negative control, and a disc with a standard antibiotic is used as a positive control.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, or for 48 hours for fungi).

-

Observation: The plates are examined for a zone of inhibition (a clear area around the disc where microbial growth is inhibited). The diameter of this zone is measured in millimeters to determine the extent of the antimicrobial activity.

References

- 1. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: this compound hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-cancer effect of this compound methanolate purified from Ferulago trifida Boiss plant on A549 [biot.modares.ac.ir]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Oxypeucedanin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin is a naturally occurring linear furanocoumarin that has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, alongside visualizations of its key signaling pathways and experimental workflows. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound, with the chemical formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol , belongs to the class of psoralen-type furanocoumarins. Its core structure consists of a furan ring fused to a coumarin (2H-chromen-2-one) moiety. The defining feature of this compound is the presence of a 3,3-dimethyloxiran-2-yl)methoxy substituent.

The presence of a chiral center on the oxirane ring gives rise to two enantiomers: (+)-(R)-Oxypeucedanin and (-)-(S)-Oxypeucedanin. The absolute configuration of the stereocenter significantly influences the biological activity of the molecule. Additionally, this compound can exist in a hydrated form, this compound hydrate, where the epoxide ring is opened to form a diol.

Chemical Structure Visualization

Caption: General chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrate is presented in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₁₄O₅ | [1] |

| Molecular Weight | 286.28 g/mol | [1] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in DMSO, methanol, ethanol, chloroform |

Table 2: Stereoisomer-Specific Properties

| Property | (+)-(R)-Oxypeucedanin | (-)-(S)-Oxypeucedanin | Reference(s) |

| IUPAC Name | 4-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one | 4-[[(2S)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one | [2][3] |

| Melting Point | 104-105 °C | 141-142 °C | |

| Specific Rotation | +24.6° (c=0.5, CHCl₃) | -22.5° (c=0.5, CHCl₃) |

Table 3: Physicochemical Properties of this compound Hydrate

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₁₆O₆ | [4] |

| Molecular Weight | 304.29 g/mol | |

| IUPAC Name | 4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |

Table 4: Spectroscopic Data for this compound (¹H-NMR)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-2' | 7.64 | d | 2.3 |

| H-3' | 6.98 | d | 1.6 |

| H-3 | 6.34 | d | 9.8 |

| H-4 | 8.23 | d | 9.8 |

| H-8 | 7.22 | s | |

| H-1" | 4.61, 4.47 | dd | 6.8 |

| H-2" | 3.25 | dd | |

| CH₃ | 1.36, 1.11 | s |

Table 5: Spectroscopic Data for this compound (¹³C-NMR)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 161.2 |

| C-3 | 113.1 |

| C-4 | 144.9 |

| C-4a | 114.7 |

| C-5 | 149.2 |

| C-6 | 115.8 |

| C-7 | 160.5 |

| C-8 | 99.8 |

| C-8a | 149.5 |

| C-2' | 146.0 |

| C-3' | 105.1 |

| C-1" | 69.8 |

| C-2" | 61.2 |

| C-3" | 58.0 |

| CH₃ | 25.0, 19.5 |

Experimental Protocols

Isolation and Purification of this compound from Angelica dahurica

The following protocol describes a general method for the isolation and purification of this compound from the roots of Angelica dahurica.

3.1.1. Extraction

-

Preparation of Plant Material: Air-dried roots of Angelica dahurica are ground into a fine powder.

-

Solvent Extraction: The powdered plant material is extracted with 95% ethanol at room temperature for 72 hours. The extraction process is repeated three times.

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Fraction Collection: The ethyl acetate fraction, which is typically enriched with furanocoumarins, is collected and concentrated.

3.1.3. Chromatographic Purification

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).

-

Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a UV lamp (254 nm) for visualization. Fractions containing a compound with an Rf value corresponding to standard this compound are pooled.

-

High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a gradient of methanol and water is typically used. The elution is monitored at a wavelength of 300 nm.

-

Final Product: The purified this compound is collected, the solvent is evaporated, and the compound is dried to yield a white crystalline powder.

Caption: A typical workflow for the isolation and purification of this compound.

Western Blot Analysis of NF-κB Pathway

This protocol outlines the steps to investigate the effect of this compound on the NF-κB signaling pathway in a cell-based assay.

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) to 80% confluency. Treat the cells with various concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.

-

SDS-PAGE: Separate the protein samples (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells.

-

Cell Culture and Treatment: Seed cancer cells (e.g., HepG2) in 6-well plates and treat with different concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathways Modulated by this compound

Anti-inflammatory Pathway: Inhibition of TLR4-MD2/NF-κB/MAPK Signaling

This compound exerts its anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway. It has been shown to interfere with the binding of LPS to the TLR4-MD2 complex, thereby inhibiting downstream signaling cascades involving NF-κB and MAPKs (mitogen-activated protein kinases). This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Caption: this compound inhibits the TLR4-mediated inflammatory pathway.

Anticancer Pathway: Induction of G2/M Arrest via p53-Dependent MDM2/p21 Signaling

In the context of cancer, this compound has been shown to induce cell cycle arrest at the G2/M phase. This effect is mediated through the activation of the p53 tumor suppressor protein. Activated p53 upregulates the expression of p21, a cyclin-dependent kinase inhibitor, which in turn blocks the activity of cyclin B1/CDK1 complex, a key regulator of the G2/M transition. Furthermore, p53 induces the expression of MDM2, which creates a negative feedback loop by targeting p53 for degradation.

Caption: this compound induces G2/M cell cycle arrest through the p53 pathway.

Conclusion

This compound is a furanocoumarin with a well-defined chemical structure and distinct stereoisomers that exhibit different physicochemical and biological properties. This guide has provided a detailed overview of its chemical nature, along with practical experimental protocols for its study. The elucidation of its mechanisms of action, particularly its role in modulating key signaling pathways involved in inflammation and cancer, highlights its potential as a lead compound for the development of novel therapeutics. Further research into the structure-activity relationships of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Oxypeucedanin's Mechanism of Action in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin, a furanocoumarin naturally occurring in various plants of the Apiaceae and Rutaceae families, such as Angelica dahurica and Ostericum koreanum, has garnered significant attention for its diverse pharmacological activities.[1][2][3][4] Preclinical studies have highlighted its potential as an anticancer agent, demonstrating antiproliferative and cytotoxic effects across a range of human cancer cell lines.[5] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anticancer effects, focusing on its impact on cell cycle regulation, apoptosis, and key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in oncology and drug discovery.

Antiproliferative and Cytotoxic Effects

This compound has been shown to inhibit the growth of various human cancer cells in a dose- and time-dependent manner. Its efficacy varies across different cell lines, with some exhibiting greater sensitivity than others. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cancer cell lines.

Quantitative Data: Antiproliferative Activity

The following table summarizes the reported IC50 values of this compound in different human cancer cell lines. This data provides a comparative view of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| DU145 | Human Prostate Carcinoma | Not explicitly stated, but significant growth inhibition observed at 25-100 µM | 24, 48, 72 | |

| SK-Hep-1 | Human Hepatoma | Most sensitive among tested lines | Not specified | |

| A549 | Human Non-Small Cell Lung Cancer | 800 (0.8 mM) | Not specified | |

| Parent (PAR) Cells | Not specified | 40.33 ± 0.63 | Not specified | |

| Multidrug-Resistant (MDR) Cells | Not specified | 66.68 ± 0.00 | Not specified | |

| NIH/3T3 | Normal Murine Fibroblasts | 57.18 ± 3.91 | Not specified |

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis, and modulating key intracellular signaling pathways.

G2/M Phase Cell Cycle Arrest

A primary mechanism of this compound's antiproliferative activity is the induction of cell cycle arrest at the G2/M transition phase in several cancer cell lines, including human prostate carcinoma (DU145) and human hepatoma (SK-Hep-1) cells. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

The G2/M arrest is associated with the modulation of key cell cycle regulatory proteins. Specifically, this compound treatment leads to the downregulation of:

-

Cyclin A and Cyclin B1 : These cyclins are crucial for the G2/M transition.

-

Cdc2 (CDK1) : This cyclin-dependent kinase forms a complex with Cyclin B1 to drive entry into mitosis.

-

pCdc2 (phosphorylated Cdc2) : The dephosphorylation of Cdc2 is required for its activation.

-

Cdc25c : A phosphatase that activates the Cdc2/Cyclin B1 complex.

Furthermore, in SK-Hep-1 cells, this compound has been shown to upregulate the phosphorylation of Chk1 (p-chk1 at Ser345), a key kinase in the G2 checkpoint response.

Caption: this compound-induced G2/M cell cycle arrest pathway.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic effect of this compound is characterized by the activation of the caspase cascade, a family of proteases central to the execution of apoptosis.

Key observations include:

-

Increased Apoptosis Rate : Treatment with this compound significantly increases the percentage of apoptotic cells. For instance, in A549 non-small cell lung cancer cells, 0.4 mM of this compound increased the apoptosis rate to 29.6% from a baseline of 5.46%.

-

Caspase-3 Activation : this compound treatment leads to increased levels of cleaved (active) caspase-3.

-

PARP Cleavage : The activation of caspase-3 results in the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

-

Modulation of Bcl-2 Family Proteins : In A549 cells, this compound upregulates the mRNA expression of the pro-apoptotic protein BAX and downregulates the anti-apoptotic protein BCL2.

Caption: this compound-induced apoptotic signaling cascade.

Modulation of Signaling Pathways

This compound's anticancer activity is also mediated by its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

In human hepatoma cells (SK-Hep-1 and HepG2), the growth-inhibitory effect of this compound is p53-dependent. p53 is a crucial tumor suppressor gene. This compound activates p53 expression, leading to the induction of its downstream targets, MDM2 and the Cdk-inhibitor p21. This suggests that the antiproliferative activity of this compound is, at least in part, correlated with the modulation of the p53/MDM2/p21 axis. Notably, p53-null hepatoma cells (Hep3B) are insensitive to this compound's effects.

In mouse neuroblastoma Neuro-2A cells, this compound has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. It upregulates several differentially expressed genes involved in this pathway and increases the protein levels of Erk2 and p38MAPK, as well as their phosphorylated (active) forms. The MAPK pathway is a critical regulator of various cellular processes, and its dysregulation is common in cancer.

There is evidence to suggest that this compound hydrate monoacetate can downregulate the expression of phosphorylated PI3K (pPI3K) and phosphorylated Akt (pAkt) in Caco-2 colon cancer cells. The PI3K/Akt pathway is a major signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer.

Inhibition of Metastasis

Preliminary evidence suggests that this compound may possess anti-metastatic properties. In A549 cells, it has been shown to reduce cell migration. Additionally, in Caco-2 cells, this compound hydrate monoacetate exerts anti-migratory effects in a dose-dependent manner. This suggests a potential role for this compound in preventing cancer spread, a critical aspect of cancer therapy.

Reversal of Multidrug Resistance (MDR)

This compound has been identified as a potent inhibitor of P-glycoprotein (P-gp), a transmembrane protein that actively pumps chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. By inhibiting P-gp activity and expression, this compound can reverse P-gp-mediated drug resistance, potentially enhancing the efficacy of conventional chemotherapy agents when used in combination.

Induction of Autophagy

In A549 cells, this compound methanolate has been observed to upregulate the mRNA expression of LC3, a key marker of autophagy. Autophagy is a cellular self-digestion process that can have a dual role in cancer, either promoting survival or contributing to cell death. The induction of autophagy by this compound suggests another layer of complexity in its mechanism of action that warrants further investigation.

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

-

Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol :

-

Seed cancer cells in 96-well plates at a specific density (e.g., 1x10^4 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

Cell Cycle Analysis (Flow Cytometry)

-

Principle : Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

-

Protocol :

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in each phase.

-

Western Blotting

-

Principle : This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Protocol :

-

Lyse this compound-treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein by boiling in a sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Cyclin B1, cleaved Caspase-3, p-Akt) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Caption: A typical experimental workflow for Western blotting.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent by targeting multiple facets of cancer cell biology. Its ability to induce G2/M cell cycle arrest and apoptosis, modulate key signaling pathways like p53 and MAPK, and potentially inhibit metastasis and reverse multidrug resistance makes it a promising candidate for further investigation.

Future research should focus on:

-

In vivo studies : To validate the in vitro findings in animal models of cancer and to assess its safety and efficacy.

-

Combination therapies : To explore the synergistic effects of this compound with existing chemotherapeutic drugs, particularly in drug-resistant cancers.

-

Pharmacokinetic studies : To understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Elucidation of further mechanisms : To investigate its effects on other cancer-related pathways such as STAT3, NF-kB, and angiogenesis.

-

Structural optimization : To synthesize analogues of this compound with improved potency and selectivity.

A deeper understanding of this compound's multifaceted mechanism of action will be crucial for its potential translation into a clinically effective anticancer therapeutic.

References

- 1. Anti-tumor activity of this compound from Ostericum koreanum against human prostate carcinoma DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Antiproliferative Activity of this compound via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells [mdpi.com]

Oxypeucedanin's Engagement with Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin, a furanocoumarin found in several medicinal plants, and its hydrate form (OXH), have demonstrated significant anti-inflammatory properties. This technical guide delineates the molecular targets of this compound within key inflammatory signaling cascades. The primary mechanism of action involves the direct binding to the Toll-like receptor 4-myeloid differentiation factor 2 (TLR4-MD2) complex, leading to the subsequent inhibition of the downstream nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition culminates in the reduced expression of various pro-inflammatory mediators, including nitric oxide (NO), cyclooxygenase-2 (COX-2), and several key cytokines. This document provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated pathways.

Core Mechanism of Action: Targeting the TLR4-MD2 Complex

This compound hydrate (OXH) has been identified as a direct inhibitor of the TLR4-MD2 signaling axis.[1][2][3] This interaction is a critical upstream event that initiates the compound's anti-inflammatory cascade.

1.1. Binding Affinity and Molecular Interaction

Microscale thermophoresis (MST) experiments have demonstrated a specific binding affinity of OXH for the TLR4/MD2 complex, with a dissociation constant (Kd) of 33.7 μM.[1][2] Molecular docking and dynamics simulations suggest that OXH binds to a pocket within the TLR4/MD2 complex, interacting with amino acid residues such as GLY-343, LYS-388, and PHE-345. This binding competitively inhibits the interaction of lipopolysaccharide (LPS) with the TLR4/MD2 complex, thereby preventing the initiation of the inflammatory signaling cascade.

Modulation of Downstream Signaling Pathways

The binding of this compound to the TLR4-MD2 complex directly impacts two major downstream inflammatory pathways: the NF-κB and MAPK pathways.

2.1. Inhibition of the NF-κB Signaling Pathway

This compound hydrate effectively suppresses the activation of the NF-κB pathway in response to inflammatory stimuli like LPS. This is achieved through the inhibition of the phosphorylation of key signaling molecules, including IκB kinase (IKK), inhibitor of kappa B (IκB), and the p65 subunit of NF-κB. The prevention of IκB phosphorylation and subsequent degradation keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

2.2. Attenuation of the MAPK Signaling Pathway

Concurrent with NF-κB inhibition, this compound also attenuates the MAPK signaling cascade. Studies have shown that OXH treatment leads to a downregulation in the phosphorylation of key MAPKs, namely c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38. In a study on mouse neuroblastoma cells, this compound treatment led to an elevation in the overall protein levels of Erk2 and p38MAPK, as well as their phosphorylated forms, suggesting a complex and context-dependent modulation of this pathway.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of this compound and its derivatives have been quantified in various in vitro and in vivo models.

| Compound | Assay | Model | Endpoint | IC50 / Kd | Reference |

| This compound Hydrate (OXH) | Microscale Thermophoresis | TLR4/MD2 complex | Binding Affinity | Kd: 33.7 μM | |

| This compound | Nitrite Production | LPS-activated RAW 264.7 macrophages | NO Inhibition | 16.8 μg/mL | |

| This compound Hydrate | Nitrite Production | LPS-activated RAW 264.7 macrophages | NO Inhibition | 15.8 μg/mL | |

| This compound Hydrate | Egg Albumin-Induced Paw Edema | Rats | Edema Inhibition | ED50: 126.4 ± 0.011 mg/kg |

Impact on Other Inflammatory Pathways

4.1. JAK-STAT Pathway

Currently, there is a lack of direct evidence from the reviewed literature to suggest that this compound significantly modulates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway in the context of inflammation.

4.2. NLRP3 Inflammasome

Similarly, the current body of research does not provide substantial evidence for a direct role of this compound in the activation or inhibition of the nucleotide-binding domain, leucine-rich repeat-containing protein 3 (NLRP3) inflammasome.

Experimental Protocols

5.1. In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in LPS-stimulated murine macrophages.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 15, 30, and 60 μM) for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 μg/mL and incubating for a specified period (e.g., 24 hours).

-

Endpoint Measurement:

-

Nitric Oxide (NO) Production: The concentration of nitrite in the cell culture supernatant is measured using the Griess reagent.

-

Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are quantified using ELISA kits.

-

Western Blot Analysis: Cell lysates are collected to analyze the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p-IKK, p-IκB, p-p65, p-JNK, p-ERK, p-p38).

-

5.2. In Vivo Collagen-Induced Arthritis (CIA) in Rats

This model is used to evaluate the therapeutic potential of anti-inflammatory compounds in a preclinical model of rheumatoid arthritis.

-

Animal Model: Lewis rats are typically used for this model.

-

Induction of Arthritis: Arthritis is induced by an initial immunization with an emulsion of bovine type II collagen and incomplete Freund's adjuvant, followed by a booster injection.

-

Treatment: Once arthritis is established, rats are treated with this compound hydrate (e.g., orally) at various doses for a specified duration.

-

Assessment of Arthritis:

-

Clinical Scoring: The severity of arthritis is assessed by scoring paw swelling, erythema, and joint distortion.

-

Histopathological Analysis: Joint tissues are collected for histological examination to assess inflammation, pannus formation, and bone erosion.

-

Biochemical Analysis: Serum and synovial tissue levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are measured by ELISA and Western blot.

-

Visualizations of Signaling Pathways and Workflows

Caption: this compound's inhibition of the TLR4-mediated NF-κB and MAPK signaling pathways.

Caption: Experimental workflows for in vitro and in vivo anti-inflammatory assays.

Conclusion

This compound presents a compelling profile as an anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of the TLR4-MD2 complex. Its ability to concurrently suppress the NF-κB and MAPK signaling pathways underscores its potential for therapeutic development, particularly in inflammatory conditions where these pathways are pathologically activated, such as rheumatoid arthritis. While its effects on other inflammatory cascades like the JAK-STAT and NLRP3 inflammasome pathways remain to be elucidated, the existing data provide a strong foundation for further preclinical and clinical investigation of this compound and its derivatives as novel anti-inflammatory therapeutics.

References

- 1. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: this compound hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Technical Guide to Furanocoumarins and Oxypeucedanin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanocoumarins, a class of naturally occurring organic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. Found in a variety of plants, these compounds are characterized by a furan ring fused with a coumarin scaffold. Their structural variations, including the type and position of substituents, give rise to a wide spectrum of pharmacological effects, ranging from anticancer and anti-inflammatory to neuroprotective properties. A key aspect of harnessing their therapeutic potential lies in understanding their structure-activity relationships (SAR), which dictates how subtle changes in their chemical makeup can profoundly influence their biological efficacy.

This in-depth technical guide delves into the core of furanocoumarin SAR, with a particular focus on Oxypeucedanin, a prominent linear furanocoumarin. We will explore the quantitative aspects of their activity, provide detailed experimental methodologies for their evaluation, and visualize the complex signaling pathways they modulate.

Structure-Activity Relationship of Furanocoumarins

The biological activity of furanocoumarins is intricately linked to their chemical structure. The basic furanocoumarin skeleton can be linear (psoralen type) or angular (angelicin type), a fundamental difference that influences their ability to intercalate with DNA and interact with various protein targets.[1] Furthermore, the nature, number, and position of substituents on the coumarin ring system play a crucial role in defining their pharmacological profile.[1]